molecular formula C20H22O5 B2688849 (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1801686-29-2

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2688849
CAS No.: 1801686-29-2
M. Wt: 342.391
InChI Key: UFRWYJPCKJQGLO-IZZDOVSWSA-N
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Description

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 4-ethoxybenzaldehyde
    • 3,4,5-trimethoxyacetophenone
  • Reaction Conditions

      Base Catalyst: Sodium hydroxide or potassium hydroxide

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 4-ethoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide solution.
    • Stir the mixture at room temperature or under reflux until the reaction is complete.
    • Neutralize the reaction mixture with dilute acid.
    • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction can yield saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Antioxidant Activity: Functions as an antioxidant, scavenging free radicals.

Medicine

    Anti-inflammatory: Potential anti-inflammatory agent due to its ability to inhibit certain enzymes.

    Anticancer: Investigated for anticancer properties, particularly in inducing apoptosis in cancer cells.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceutical Intermediates: Serves as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways:

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

    Apoptosis Induction: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Antioxidant Mechanism: Scavenges free radicals and upregulates antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-ethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

  • Functional Groups : The presence of ethoxy and trimethoxy groups provides unique electronic and steric properties.
  • Biological Activity : Exhibits distinct biological activities compared to other chalcones, particularly in antimicrobial and anticancer research.
  • Chemical Reactivity : The specific arrangement of functional groups influences its reactivity in synthetic and industrial applications.

This comprehensive overview highlights the significance of (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in various fields, showcasing its potential and versatility

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-5-25-16-9-7-15(8-10-16)17(21)11-6-14-12-18(22-2)20(24-4)19(13-14)23-3/h6-13H,5H2,1-4H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRWYJPCKJQGLO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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